2-Methoxy-4,4-dimethylcyclohex-2-en-1-one
Overview
Description
“2-Methoxy-4,4-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 . It is also known by its CAS number 42117-32-8 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.21 . Unfortunately, other properties such as boiling point, density, and melting point are not available in the retrieved data .Scientific Research Applications
Understanding Estrogen Metabolite Implications in Cancer Prevention 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one, as a compound, shares structural similarities with 2-methoxyestradiol (2ME2), an endogenous metabolite of estrogen. Research has highlighted 2ME2's potential in inhibiting mammary carcinogenesis. It's noted for its antitumorigenic and antiangiogenic effects in vitro and in vivo, suggesting that its endogenous formation could play a protective role against estrogen-induced cancers in target organs. The molecular action mechanism of 2ME2, while unclear, hints at unique effects possibly mediated through a specific intracellular effector or receptor, differing from the parent hormone, estradiol. This underscores a need for further research to understand the metabolic formation and effects of modifying 2ME2 levels on estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Catalytic Oxidation in Lignin Decomposition Another research dimension explores the acidolysis of lignin model compounds, demonstrating the significant role of the presence of a γ-hydroxymethyl group in determining the acidolysis mechanism. It revealed that hydride transfer mechanisms contribute to the benzyl-cation-type intermediates derived from these compounds. This study enhances understanding of the catalytic processes involved in lignin decomposition, vital for developing sustainable methods for converting lignocellulosic biomass into valuable chemicals (Yokoyama, 2015).
Developments in Proton Pump Inhibitor Synthesis In pharmaceutical research, novel synthesis methods for omeprazole, a proton pump inhibitor, highlight the relevance of chemical intermediates similar to this compound. Understanding the synthesis process, including the formation of sulfone N-oxide as an impurity, provides insights into developing more efficient and simplified methods for creating proton pump inhibitors, vital for treating conditions like gastroesophageal reflux disease (Saini et al., 2019).
Properties
IUPAC Name |
2-methoxy-4,4-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-4-7(10)8(6-9)11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZGSMQYXOBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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